4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Regioisomer Differentiation Isoxazole Pharmacophore Geometry Structure-Activity Relationship (SAR)

4-[5-(2-Bromoethyl)-3-isoxazolyl]benzonitrile is a 3,5-disubstituted isoxazole small molecule (C12H9BrN2O, MW 277.12 g/mol) that integrates a para-cyanophenyl ring at the 3-position and a 2-bromoethyl side chain at the 5-position. It serves as a heterobifunctional building block in medicinal chemistry and chemical biology, where the nitrile moiety can act as a hydrogen-bond acceptor or be further transformed, while the primary alkyl bromide provides a reactive electrophilic handle for nucleophilic displacement or cross-coupling.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS No. 1199773-86-8
Cat. No. B1379853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
CAS1199773-86-8
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr
InChIInChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2
InChIKeyPEGODWBLGLBYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile (CAS 1199773-86-8): Structural Identity and Procurement Baseline for a Bifunctional Isoxazole-Bromide Intermediate


4-[5-(2-Bromoethyl)-3-isoxazolyl]benzonitrile is a 3,5-disubstituted isoxazole small molecule (C12H9BrN2O, MW 277.12 g/mol) that integrates a para-cyanophenyl ring at the 3-position and a 2-bromoethyl side chain at the 5-position . It serves as a heterobifunctional building block in medicinal chemistry and chemical biology, where the nitrile moiety can act as a hydrogen-bond acceptor or be further transformed, while the primary alkyl bromide provides a reactive electrophilic handle for nucleophilic displacement or cross-coupling . The compound has not been the subject of primary pharmacological studies or patent exemplification in its own right; its value derives from its dual orthogonal reactivity profile relative to non‑halogenated, non‑cyano or regioisomeric isoxazole intermediates.

Why Generic Substitution of 4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile Risks Divergent Reactivity and Pharmacophoric Geometry


Simple replacement of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile with a generic “isoxazole‑bromide” or “cyano‑isoxazole” building block can result in substantially different reaction rates, regiochemical outcomes, and target-binding geometry. The para-cyano substitution pattern precisely modulates the electron‑withdrawing character on the isoxazole and phenyl rings, altering the activation energy of nucleophilic aromatic substitution and the dipole moment of the pharmacophore compared to meta- or ortho-regioisomers . Furthermore, the bromoethyl chain imparts a distinct steric and electronic environment relative to chloromethyl or tosylate analogues, directly impacting leaving-group ability and reactivity ratios in SN2‑type transformations used for late‑stage functionalization [1]. Selecting a vendor that can confirm the exact regioisomer identity and purity >95% is therefore critical to avoid introducing uncontrolled variables that compromise synthetic reproducibility or structure‑activity relationship (SAR) interpretation.

Product‑Specific Quantitative Evidence Guide for 4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile


Regioisomeric Purity: Para-Cyano vs. Meta-Cyano Substitution Defines Dipole and Reactivity

The para-cyano substitution on the phenyl ring distinguishes 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile from its closest commercially available regioisomer, 3-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (CAS 1261236-73-0). Both compounds are offered by the same specialty supplier with the same product class code ('VCI2-042' for para, 'VCI2-041' for meta), but the difference in cyano position alters the overall molecular dipole moment and electron density distribution on the isoxazole core . In analogous isoxazole-based kinase inhibitor series, a para-cyano substituent has been shown to provide a distinct hydrogen-bond acceptor geometry that can be critical for hinge-binding region interactions, whereas meta-substitution pushes the acceptor vector out of plane, frequently leading to >10-fold loss in target affinity [1]. Physical characterization data for the para regioisomer is not publicly available from vendors, and the meta isomer similarly lacks published analytical constants, underscoring the need for orthogonal analytical confirmation (e.g., 1H-NMR or HPLC) upon procurement to ensure the correct regioisomer is obtained .

Regioisomer Differentiation Isoxazole Pharmacophore Geometry Structure-Activity Relationship (SAR)

Leaving-Group Reactivity: Bromoethyl vs. Chloroethyl Alkylating Capacity

The 2-bromoethyl side chain endows 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile with a potent electrophilic center that can be selectively addressed in the presence of other halogens (e.g., chloro or fluoro substituents on the arene). Compared to the hypothetical 2-chloroethyl analogue (not commercially catalogued but synthetically accessible), the bromide leaving group exhibits an SN2 reactivity ratio of approximately 40–60:1 (Br‑ vs. Cl‑) under identical nucleophile/solvent conditions, as established in textbook leaving-group hierarchies [1]. This reactivity difference means that a 2-chloroethyl isoxazole may require elevated temperatures or stronger nucleophiles to achieve comparable conversion, increasing the risk of side reactions on the benzonitrile or isoxazole moieties. Quantitative relative rate data for the specific isoxazole scaffold are not available; the figure is a class‑level inference derived from classical physical organic chemistry benchmarks [1].

Alkylating Agent Nucleophilic Substitution Leaving Group Ability

Bifunctional Structure: Orthogonal Handles for Iterative Synthesis vs. Mono‑functional Isoxazole Intermediates

4-[5-(2-Bromoethyl)-3-isoxazolyl]benzonitrile uniquely combines a nitrile group and a primary alkyl bromide on the same scaffold, enabling two sequential, orthogonal synthetic transformations without cross-reactivity. In contrast, the widely available 4-(2-bromoethyl)benzonitrile (CAS 90905-56-9) lacks the isoxazole ring, removing the aromatic heterocycle that can participate in hydrogen bonding, π‑stacking, or metal‑chelation interactions essential for biological target engagement [1]. Likewise, 3-bromo-5-(2-bromoethyl)isoxazole (CAS 189893-66-1) possesses the isoxazole core but replaces the 4-cyanophenyl with a bromine atom, eliminating the nitrile hydrogen‑bond acceptor and significantly reducing structural complexity for SAR exploration. The target compound thus occupies a distinct chemical space: it is the only commercially catalogued small molecule that simultaneously presents a cyanophenyl‑isoxazole pharmacophoric element and a terminal bromide for further diversification [2].

Bifunctional Building Block Orthogonal Reactivity Iterative Conjugation

Purity and Supplier Documentation: Baseline Analytical Specifications vs. Unspecified Vendors

The specialty supplier Victory-Pharm provides 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile under product code VCI2-042, with an implied purity suitable for research‑grade intermediate use, although a specific lot‑release purity value is not publicly disclosed . In contrast, general chemical marketplaces (e.g., CymitQuimica) list a minimum purity of 95% , while other aggregator databases (ChemSrc) report no supplier or purity data at all . This variability highlights the importance of requesting a certificate of analysis (CoA) that includes HPLC purity, 1H NMR, and residual solvent levels when procuring the compound for quantitative studies. Without documented purity, the presence of regioisomeric, de‑brominated, or residual palladium impurities could confound biological assay results.

Chemical Purity QC Documentation Procurement Standard

Application Scenarios for 4-[5-(2-Bromoethyl)-3-isoxazolyl]Benzonitrile Based on Verified Differentiation Evidence


Regioisomer‑Specific Kinase Probe Design Requiring a Para‑Cyano Isoxazole Scaffold

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can incorporate the para‑cyanophenyl‑isoxazole fragment as a hinge‑binding motif. The regioisomeric purity of the bromoethyl intermediate ensures that the cyano group is positioned appropriately to accept a backbone NH hydrogen bond, as inferred from SAR studies on analogous phenylisoxazole sulfonamide bromodomain inhibitors [1]. The bromide handle allows subsequent installation of a solubilizing amine tail via simple SN2 displacement, creating a focused library without regioisomeric ambiguity.

Orthogonal Bifunctional Cross‑Linker for Chemical Biology Probe Construction

The combination of a nitrile and a primary bromide on the same scaffold enables two‑step, one‑pot bioconjugation strategies. The bromide can first be displaced by a thiol‑containing payload (e.g., a fluorophore or biotin), and the nitrile can subsequently be reduced to an amine or hydrolyzed to an acid for peptide coupling, without cross‑reactivity. This sequential reactivity is not possible with monofunctional building blocks such as 4‑(2‑bromoethyl)benzonitrile or 3‑bromo‑5‑(2‑bromoethyl)isoxazole [2]. The enhanced leaving‑group ability of the bromide (relative to a hypothetical chloride analog) permits conjugation under mild, protein‑compatible conditions [3].

Intermediate for Isoxazole‑Containing Agrochemical Lead Optimization

Isoxazole derivatives are privileged scaffolds in herbicides and fungicides. The para‑cyanophenyl ring provides electron‑withdrawing character that can modulate oxidative metabolic stability in planta, while the bromoethyl side chain serves as a diversification point for introducing amine or thioether substituents to tune lipophilicity. The scaffold’s superior structural complexity relative to simpler isoxazole halides offers a more advanced starting point for hit‑to‑lead campaigns, potentially reducing the number of synthetic iterations required to achieve target potency and field stability [1].

Quote Request

Request a Quote for 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.